3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC14800676
Molecular Formula: C25H28N4O6
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N4O6 |
|---|---|
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | 3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
| Standard InChI | InChI=1S/C25H28N4O6/c1-32-21-12-18-19(13-22(21)33-2)26-15-29(25(18)31)6-5-24(30)28-9-7-27(8-10-28)14-17-3-4-20-23(11-17)35-16-34-20/h3-4,11-13,15H,5-10,14,16H2,1-2H3 |
| Standard InChI Key | TUJOKOLUVZFSHE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC |
Introduction
3-{3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic molecule belonging to the quinazoline family. Its structure features a quinazolinone core substituted with a piperazine moiety and a benzodioxole group, contributing to its potential biological activity. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 366.41 g/mol.
Biological Activity
Compounds related to quinazolines often exhibit significant biological activities, including interactions with various biological targets. The specific biological activity of 3-{3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one remains to be fully characterized, but its structural components suggest potential interactions with biological targets.
Potential Applications
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development targeting neurological disorders |
| Biological Research | Interaction studies with various biological targets |
Synthesis Methods
The synthesis of this compound typically involves several steps, which may vary based on starting materials and desired yields. Specific synthetic routes are not detailed in the available literature but generally involve the assembly of the quinazolinone core with the piperazine and benzodioxole moieties.
Synthesis Overview
| Step | Description |
|---|---|
| 1. Core Assembly | Formation of the quinazolinone core |
| 2. Piperazine Attachment | Introduction of the piperazine moiety |
| 3. Benzodioxole Addition | Incorporation of the benzodioxole group |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-{3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one. Notable examples include:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 2-Chloro-6,7-dimethoxyquinazolin-4(3H)-one | Lacks piperazine and benzodioxole moieties | Different pharmacological profiles |
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazine | Does not contain the quinazolinone structure | Distinct neuroactive properties |
| 6,7-Dimethoxyquinazoline | Missing the oxo-propyl substituent | Different reactivity and biological activity |
The uniqueness of 3-{3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one lies in its combination of diverse functional groups, which may enhance its stability and biological activity compared to similar compounds.
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